2-(4-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide

opioid receptor pharmacology structure-activity relationship AH‑series analogs

Researchers transitioning from benzamide to phenoxyacetamide opioid pharmacophores face unreliable target engagement due to linker-dependent MOR/KOR selectivity shifts. This 1-(dimethylamino)cyclohexyl]methyl acetamide provides a structurally constrained probe for head-to-head profiling against AH-7921. • Quantify >5-fold MOR/KOR selectivity shifts observed in related linker modifications • Intermediate logP (2.61) and TPSA (52.57 Ų) for CNS partitioning studies via PAMPA • Minimum 95% purity, exclusively for R&D use-avoid generic substitution without in-house profiling

Molecular Formula C17H25ClN2O2
Molecular Weight 324.8 g/mol
Cat. No. B11361116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide
Molecular FormulaC17H25ClN2O2
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESCN(C)C1(CCCCC1)CNC(=O)COC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H25ClN2O2/c1-20(2)17(10-4-3-5-11-17)13-19-16(21)12-22-15-8-6-14(18)7-9-15/h6-9H,3-5,10-13H2,1-2H3,(H,19,21)
InChIKeyYGQPIEDLOXXPAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Commercial Availability


2-(4-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide (molecular formula C₁₇H₂₅ClN₂O₂, molecular weight 324.85 g/mol) is a synthetic phenoxyacetamide derivative classified within the N-substituted cyclohexylmethyl amide family . The compound bears the 1-(dimethylamino)cyclohexyl]methyl pharmacophore characteristic of the AH‑series opioid analgesics (e.g., AH‑7921), distinguishing it from other phenoxyacetamide classes such as meclofenoxate-type nootropics [1]. Vendor listings indicate a minimum purity specification of 95% and confirm that the material is intended exclusively for research and development use . A peer‑reviewed literature search returned no quantitative biological data specific to this compound, meaning all differentiation evidence presented below is derived from class‑level inference or cross‑study comparisons with structurally defined analogs [1].

Why Generic Substitution with Common Analogs Fails


Interchanging this compound with its closest analogs—such as 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide (CAS 1145‑90‑0) or meclofenoxate ester derivatives—without explicit quantitative justification is unreliable. Although the 4‑chlorophenoxyacetyl terminus is conserved across these molecules, the 1-(dimethylamino)cyclohexyl]methyl amide side‑chain introduces a sterically constrained, lipophilic cyclohexyl motif known to profoundly alter opioid‑receptor selectivity and intrinsic efficacy in the AH‑series [1]. In homologous benzamide series (AH‑7921 vs. U‑47700), substitution of the aryl‑acetyl linker with a benzamide linker shifted μ‑opioid receptor (MOR) EC₅₀ values by more than 10‑fold and altered the MOR/κ‑opioid receptor (KOR) selectivity ratio [2]. Because the target compound replaces the benzamide of AH‑7921 with a phenoxyacetamide, its receptor‑activation profile is expected to differ substantially from both the phenoxyethyl amide and benzamide analogs [1][2]. Direct empirical comparison data are absent; therefore, any generic substitution without confirmatory in‑house profiling carries a material risk of compromised target engagement.

Quantitative Differentiation from Structural Analogs


Mu-Opioid Receptor Activation vs. AH-7921

No direct MOR EC₅₀ data are available for 2-(4-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide. However, the structurally closest fully characterized analog—AH‑7921 (3,4‑dichloro‑N-{[1‑(dimethylamino)cyclohexyl]methyl}benzamide)—exhibits an oral analgesic potency of approximately 80% that of morphine, corresponding to an in‑vitro MOR EC₅₀ in the low nanomolar range [1]. The target compound differs by replacement of the 3,4‑dichlorobenzamide with a 4‑chlorophenoxyacetamide. In phenoxyacetamide series evaluated for histamine H₃ receptor binding, the 4‑chlorophenoxy substituent yielded Kd values as low as 1.35 nM, indicating that the 4‑chlorophenoxy motif can confer high‑affinity receptor engagement [2]. Because the cyclohexyl‑dimethylamino pharmacophore is conserved but the linker and aromatic terminus are altered, the MOR EC₅₀ of the target compound is predicted to fall within a range that is distinct from both AH‑7921 and meclofenoxate‑type analogs; however, the magnitude and direction of the shift remain unquantified.

opioid receptor pharmacology structure-activity relationship AH‑series analogs

Linker Chemistry: Phenoxyacetamide vs. Benzamide

In the AH‑series opioid pharmacophore, the linker connecting the aromatic terminus to the N‑{[1‑(dimethylamino)cyclohexyl]methyl} amide nitrogen is a key determinant of receptor subtype selectivity. AH‑7921 employs a benzamide linker (–C(=O)– directly attached to the aryl ring), whereas the target compound employs a phenoxyacetamide linker (–O–CH₂–C(=O)–) [1]. A systematic study of linker variations in N‑substituted cyclohexylmethyl amides demonstrated that switching the linker from benzamide to phenylacetamide (one‑carbon extension) altered the MOR/KOR selectivity ratio by >5‑fold [2]. The phenoxyacetamide linker introduces both chain‑extension and oxygen‑atom hydrogen‑bonding potential, which is expected to further modulate receptor‑ligand interactions compared with the benzamide baseline [1][2]. In the meclofenoxate series, the 4‑chlorophenoxyacetyl moiety is associated with cholinergic and nootropic activity rather than opioid activity, illustrating that the same aryl‑ether‑acetyl terminus can drive engagement with entirely different target classes depending on the amine partner [3].

linker chemistry structure‑activity relationship opioid pharmacophore

Physicochemical Profile: Lipophilicity and H-Bonding

Computed physicochemical properties for 2-(4-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide indicate a topological polar surface area (TPSA) of 52.57 Ų and a calculated logP (clogP) of 2.61 [1]. For comparison, AH‑7921 has a TPSA of 32.34 Ų and a computed logP of approximately 3.8, while meclofenoxate (the ester analog) has a TPSA of 38.77 Ų and logP ~1.9 [2]. The target compound thus occupies an intermediate physicochemical space: higher polarity than AH‑7921 (suggesting potentially different blood‑brain barrier permeation kinetics) but greater lipophilicity than meclofenoxate (suggesting improved CNS partitioning potential relative to the nootropic ester series) [1][2]. The hydrogen‑bond donor count of 1 (amide N‑H) contrasts with the donor count of 0 for the tertiary‑amide AH‑7921, further differentiating the target compound's solvation and target‑binding behavior.

physicochemical properties logP CNS penetration

Patent Evidence for CNS-Active Scaffold

Japanese Patent JP H06206854 A (American Home Products, 1994) discloses a series of phenoxyacetamide derivatives including 1‑[1‑(4‑chlorophenoxy)[(dimethylamino)carbonyl]methyl]cyclohexanol as intermediates for preparing substituted phenoxyethylamine antidepressants [1]. The patent establishes that the 4‑chlorophenoxyacetyl‑dimethylamino‑cyclohexyl scaffold is recognized as a CNS‑active pharmacophore with potential antidepressant utility, distinct from the opioid applications of AH‑series benzamides [1][2]. This duality—opioid vs. antidepressant—depending on subtle structural modifications within the same scaffold family, reinforces that 2-(4-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide cannot be assumed to share the pharmacological profile of either AH‑7921 (opioid) or meclofenoxate (nootropic/cholinergic) without direct empirical characterization.

patent landscaping CNS pharmacophore phenoxyacetamide intermediates

Optimal Research Application Scenarios


SAR Probe for Opioid Linker Studies

This compound is ideally suited as a linker‑variation probe in SAR campaigns exploring the transition from benzamide to phenoxyacetamide within the AH‑series opioid pharmacophore. Given the >5‑fold MOR/KOR selectivity shifts reported for related linker modifications [1], head‑to‑head in‑vitro profiling against AH‑7921 and 4‑chloro‑N-{[1‑(dimethylamino)cyclohexyl]methyl}benzamide (CAS 41805‑00‑9) can quantify the impact of the phenoxyacetamide insertion on receptor binding and functional activity.

CNS Penetration and Pharmacokinetic Profiling

With a computed logP of 2.61 and TPSA of 52.57 Ų [1]—intermediate between established opioid (AH‑7921) and nootropic (meclofenoxate) reference compounds—this compound is a compelling candidate for parallel artificial membrane permeability assays (PAMPA) and in‑vivo brain‑to‑plasma ratio determinations. Its unique hydrogen‑bond donor count (1, from the secondary amide N‑H) may confer distinct CNS‑partitioning behavior that warrants dedicated pharmacokinetic characterization.

Forensic Toxicology Reference Standard Development

Given its structural classification within the synthetic‑opioid analog space and its potential for emergence as a novel psychoactive substance, this compound may serve as a certified reference standard for developing and validating liquid chromatography–tandem mass spectrometry (LC‑MS/MS) methods targeting phenoxyacetamide‑type opioids [1]. Its distinct fragmentation pattern (predicted from the phenoxyacetamide linker and cyclohexyl‑dimethylamino moiety) can aid in differentiating it from benzamide‑class opioids in forensic casework.

Antidepressant Pharmacophore Exploration

The disclosure of closely related phenoxyacetamide‑cyclohexyl derivatives as intermediates for antidepressant phenoxyethylamines in JP H06206854 A [1] supports the use of this compound as a starting point for synthesizing and screening novel monoamine‑reuptake inhibitors or other CNS‑active agents. The dimethylamino‑cyclohexyl moiety, when coupled with the 4‑chlorophenoxyacetyl terminus, may yield hits in behavioral despair models (e.g., forced swim test) distinct from opioid‑mediated effects.

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